(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H18ClFN2O3S and its molecular weight is 408.87. The purity is usually 95%.
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Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs, including compounds with similar structural features, have been synthesized and studied for their vibrational spectra, electronic properties, and potential applications. Notably, these compounds demonstrate good light harvesting efficiency (LHE) and favorable free energy of electron injection, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their non-linear optical (NLO) activity has been explored, indicating potential applications in optical devices. Molecular docking studies have also been conducted to understand the binding interactions of these analogs with cyclooxygenase 1 (COX1), revealing insights into their potential as therapeutic agents (Mary et al., 2020).
Antimicrobial Studies
Thiazolidine and thiazolopyrimidine derivatives, which share a common structural motif with the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies provide a foundation for the development of new antimicrobial agents, highlighting the potential of thiazole-containing compounds in addressing bacterial and fungal infections (Patel et al., 2009).
Anticancer Activity
Research into fluoro-substituted benzo[b]pyran compounds and their derivatives, including thiazole and benzothiazole moieties, has shown promising anticancer activity against various cancer cell lines. These findings suggest the potential of structurally related compounds in the development of novel anticancer therapies (Hammam et al., 2005).
Synthesis and Biological Evaluation
The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, facilitated by carbodiimide condensation, exemplifies the chemical versatility of thiazole-containing compounds. These derivatives have been characterized and evaluated, providing a basis for further research into their biological activities (Yu et al., 2014).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3S/c1-2-25-10-9-23-16-8-5-14(21)11-17(16)27-19(23)22-18(24)12-26-15-6-3-13(20)4-7-15/h3-8,11H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFCDAKCWIHUIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.